3-(4-Chlorobutoxy)benzaldehyde
Description
3-(4-Chlorobutoxy)benzaldehyde is a halogenated aromatic aldehyde characterized by a benzaldehyde core substituted with a 4-chlorobutoxy group at the meta position. This compound is of interest in organic synthesis due to its reactive aldehyde group and the electron-withdrawing effects of the chlorine atom, which influence its reactivity in nucleophilic additions or condensations.
Properties
IUPAC Name |
3-(4-chlorobutoxy)benzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClO2/c12-6-1-2-7-14-11-5-3-4-10(8-11)9-13/h3-5,8-9H,1-2,6-7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVXRUDJPHOGBQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCCCCCl)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Chlorobutoxy)benzaldehyde typically involves the reaction of 4-chlorobutanol with benzaldehyde under specific conditions. One common method includes the use of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions: 3-(4-Chlorobutoxy)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The chlorine atom in the 4-chlorobutoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) under acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: 3-(4-Chlorobutoxy)benzoic acid.
Reduction: 3-(4-Chlorobutoxy)benzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
Scientific Research Applications
3-(4-Chlorobutoxy)benzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(4-Chlorobutoxy)benzaldehyde involves its interaction with cellular components. For instance, it can disrupt cellular antioxidation systems, leading to oxidative stress in fungal cells. This disruption is achieved through the compound’s redox activity, targeting enzymes such as superoxide dismutases and glutathione reductase .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional similarities between 3-(4-Chlorobutoxy)benzaldehyde and related compounds are analyzed below, focusing on substituent effects, reactivity, and applications.
Substituent Effects on Reactivity
| Compound | Substituent Position | Electron Effects | Key Reactivity |
|---|---|---|---|
| This compound | Meta (C3) | Electron-withdrawing (Cl) | Enhanced electrophilicity at aldehyde |
| 4-(Benzyloxy)-3-hydroxybenzaldehyde (C1) | Para (C4) and meta (C3) | Electron-donating (benzyloxy, OH) | Reduced aldehyde reactivity due to OH |
| 4-(Bromomethyl)benzaldehyde | Para (C4) | Electron-withdrawing (Br) | High alkylation potential |
| 4-Hydroxybenzaldehyde | Para (C4) | Electron-donating (OH) | Prone to oxidation or dimerization |
- Electrophilicity : The chlorine atom in this compound increases the electrophilicity of the aldehyde group compared to hydroxyl- or benzyloxy-substituted analogs like C1, making it more reactive in nucleophilic reactions .
- Stability : The chlorobutoxy chain provides steric hindrance and lipophilicity, distinguishing it from smaller substituents like bromomethyl () or hydroxy groups ().
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